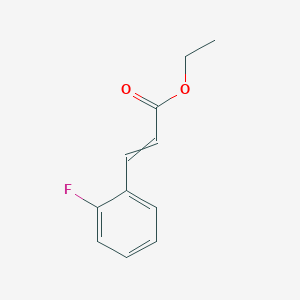
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE
描述
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE: is an organic compound with the molecular formula C11H11FO2 It is a derivative of cinnamic acid, where the phenyl group is substituted with a fluorine atom at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE typically involves the esterification of (2E)-3-(2-fluorophenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the double bond can yield the corresponding ethyl 3-(2-fluorophenyl)propanoate.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (2E)-3-(2-fluorophenyl)prop-2-enoic acid
Reduction: Ethyl 3-(2-fluorophenyl)propanoate
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE depends on its specific application. In biological systems, the ester bond can be hydrolyzed by esterases to release the corresponding acid and ethanol. The fluorine atom can influence the compound’s reactivity and interaction with biological targets due to its electronegativity and ability to form strong hydrogen bonds.
相似化合物的比较
ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE can be compared with other similar compounds, such as:
ETHYL (2E)-3-(4-FLUOROPHENYL)PROP-2-ENOATE: Similar structure but with the fluorine atom at the para position, which can affect its reactivity and physical properties.
ETHYL (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE: Substitution of fluorine with chlorine can lead to differences in chemical behavior and biological activity.
ETHYL (2E)-3-(2-BROMOPHENYL)PROP-2-ENOATE:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
ethyl 3-(2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVHDQJCFLRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2669211.png)
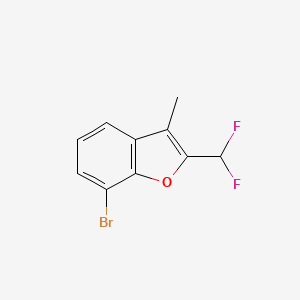
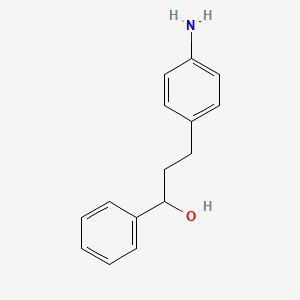


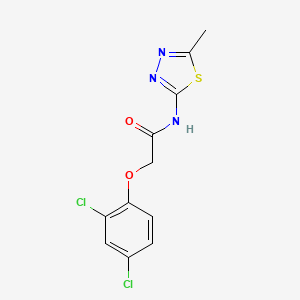
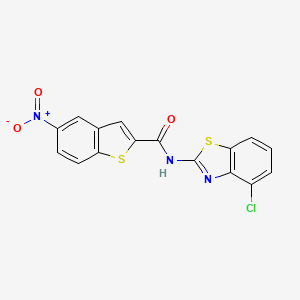
![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)
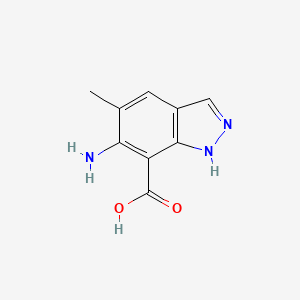
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2669227.png)
![2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate](/img/structure/B2669230.png)
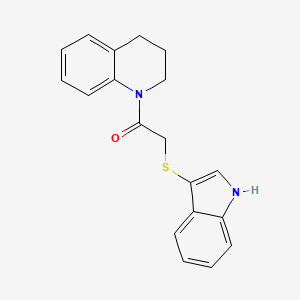
![N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide](/img/structure/B2669232.png)
